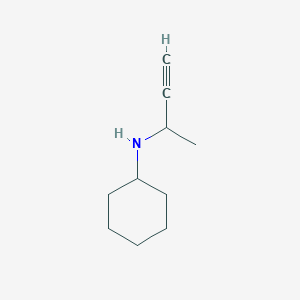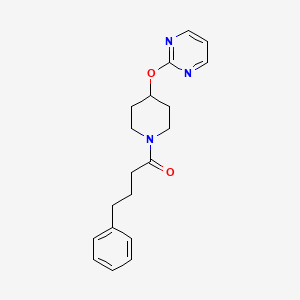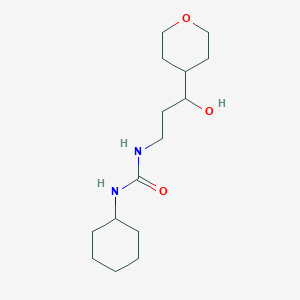![molecular formula C26H18FN3O4S B2740571 Ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-58-1](/img/structure/B2740571.png)
Ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the fluorophenyl group, carbonylamino group, and thieno[3,4-d]pyridazine ring. Researchers have employed various synthetic routes, such as radical-based protodeboronation of alkyl boronic esters . Further studies are needed to optimize and streamline the synthesis for practical applications.
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. Notably, the radical-based protodeboronation allows for the removal of the boronic ester group, leading to the formation of the desired product. Additionally, it can undergo hydromethylation, resulting in an anti-Markovnikov alkene functionalization .
Aplicaciones Científicas De Investigación
Synthesis and Biological Importance
This compound is part of a broader class of chemicals utilized in the synthesis of diverse heterocyclic systems, which are of significant synthetic and biological importance. For instance, derivatives of similar compounds have been synthesized for their potential antiviral activities, especially against avian influenza virus H5N1, showing promising results in plaque reduction assays on MDCK cells (E. M. Flefel et al., 2014). Additionally, these compounds have been explored for their potential in creating novel anticancer agents. For example, various synthesized heterocycles utilizing thiophene incorporated thioureido substituent as precursors have demonstrated potent activity against colon HCT-116 human cancer cell lines (M. Abdel-Motaal et al., 2020).
Chemical Modification and Activity Enhancement
Chemical modifications of this compound have led to the creation of derivatives with enhanced biological activities. For instance, derivatization through electrolytic partial fluorination has shown to increase the yields and selectivity of certain naphthalene and pyridine derivatives, which are crucial in developing more effective pharmaceutical agents (S. Higashiya et al., 1998). These chemical modifications are vital in the quest for new drugs with improved efficacy and selectivity.
Antimicrobial and Anti-inflammatory Potential
The synthesis of related compounds has been explored for their potential antimicrobial and anti-inflammatory properties. For example, compounds derived from similar chemical structures have shown promising antibacterial and antifungal activity, with some also displaying anti-inflammatory properties, indicating their potential in treating various infections and inflammatory conditions (B. Narayana et al., 2006).
Herbicidal Activities
Derivatives of ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate have also been investigated for their herbicidal activities. Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives synthesized from related compounds have shown significant herbicidal activities against dicotyledonous plants, highlighting the compound's utility in agricultural applications (Han Xu et al., 2008).
Propiedades
IUPAC Name |
ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18FN3O4S/c1-2-34-26(33)22-20-14-35-24(21(20)25(32)30(29-22)17-12-10-16(27)11-13-17)28-23(31)19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,2H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATXWSJWHIPOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 2-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2740496.png)
![1-(4-Methylpiperidin-1-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2740497.png)
![6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2740498.png)
![tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2740501.png)


![6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2740505.png)
![Spiro[3.5]nonan-7-amine hydrochloride](/img/structure/B2740508.png)
